5-Chloro-2,4,6-trifluoropyrimidine

Catalog No.
S1894470
CAS No.
697-83-6
M.F
C4ClF3N2
M. Wt
168.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2,4,6-trifluoropyrimidine

CAS Number

697-83-6

Product Name

5-Chloro-2,4,6-trifluoropyrimidine

IUPAC Name

5-chloro-2,4,6-trifluoropyrimidine

Molecular Formula

C4ClF3N2

Molecular Weight

168.5 g/mol

InChI

InChI=1S/C4ClF3N2/c5-1-2(6)9-4(8)10-3(1)7

InChI Key

GOYNRDSJTYLXBU-UHFFFAOYSA-N

SMILES

C1(=C(N=C(N=C1F)F)F)Cl

Canonical SMILES

C1(=C(N=C(N=C1F)F)F)Cl

Chemical Properties and Potential Applications

5-Chloro-2,4,6-trifluoropyrimidine is a heterocyclic compound containing a six-membered ring with nitrogen atoms at positions 1 and 3. Chlorine and fluorine atoms are attached to the ring at positions 5, 2, and 4 respectively. While the specific research applications are not widely publicized, the presence of these functional groups can endow the molecule with interesting properties for scientific exploration. For instance, the chlorine and fluorine atoms can influence the molecule's reactivity and stability [].

Scientific literature suggests that 5-Chloro-2,4,6-trifluoropyrimidine may find potential applications in areas such as:

  • Medicinal Chemistry: Due to the presence of reactive sites and heterocyclic ring, the molecule could be a scaffold for the development of new drugs [].
  • Material Science: The aromatic ring structure and the combination of chlorine and fluorine atoms could be of interest for researchers exploring novel materials with specific properties [].

5-Chloro-2,4,6-trifluoropyrimidine is a halogenated pyrimidine derivative characterized by the presence of three fluorine atoms and one chlorine atom at specific positions on the pyrimidine ring. Its molecular formula is C4ClF3N2, with a molecular weight of approximately 168.50 g/mol. This compound is notable for its high electronegativity due to the fluorine atoms, which significantly influence its chemical reactivity and biological properties.

5-Chloro-2,4,6-trifluoropyrimidine serves as an effective scaffold in nucleophilic aromatic substitution reactions. The presence of the chlorine atom activates the ortho position for nucleophilic attack, facilitating reactions with various nitrogen-centered nucleophiles. For instance, reactions with primary and secondary amines yield a mixture of products that can be analyzed via fluorine nuclear magnetic resonance spectroscopy .

Key reactions include:

  • Amination: The compound reacts with ammonia and amines to produce various substituted pyrimidines. For example, reactions with ammonia yield products in a 9:1 ratio favoring one isomer .
  • Sequential Substitution: Due to its regioselectivity, it can undergo multiple substitution processes, although purification challenges may arise from complex product mixtures .

5-Chloro-2,4,6-trifluoropyrimidine exhibits significant biological activity due to its structural properties. It has been studied for its potential as an antimicrobial agent and in drug discovery processes. The compound's ability to interact with biological targets makes it relevant in medicinal chemistry .

In silico studies have indicated that it may bind effectively to certain protein targets, suggesting possible applications in drug design and development .

The synthesis of 5-chloro-2,4,6-trifluoropyrimidine can be achieved through several methods:

  • Halogenation: Starting from 2,4,6-trifluoropyrimidine, chlorination can be performed using chlorine gas or chlorinating agents.
  • Nucleophilic Substitution: The compound can also be synthesized by reacting 2,4,6-trifluoropyrimidine with chlorinating agents under controlled conditions to introduce the chlorine atom selectively.

These methods allow for the efficient production of the compound while maintaining high purity levels suitable for further

5-Chloro-2,4,6-trifluoropyrimidine finds applications in various fields:

  • Pharmaceuticals: It is used as a building block in the synthesis of biologically active compounds.
  • Agricultural Chemicals: Its derivatives may serve as herbicides or fungicides due to their biological activity.
  • Material Science: The compound's unique properties make it suitable for developing advanced materials with specific functionalities.

Studies on the interactions of 5-chloro-2,4,6-trifluoropyrimidine with biological macromolecules have shown promising results. Molecular docking studies suggest that it can effectively bind to proteins involved in various metabolic pathways. These interactions are crucial for understanding its potential therapeutic applications and mechanisms of action .

Several compounds share structural similarities with 5-chloro-2,4,6-trifluoropyrimidine. Notable examples include:

Compound NameStructureUnique Features
2,4-DichloropyrimidineC4Cl2N2Contains two chlorine atoms; less electronegative than trifluorinated derivatives.
2,4-DifluoropyrimidineC4F2N2Lacks chlorine; more stable but less reactive than trifluorinated variants.
5-Bromo-2,4-difluoropyrimidineC4BrF2N2Contains bromine; different reactivity profile compared to chlorine derivatives.
5-Fluoro-2-chloropyrimidineC4ClF2N2Less halogenation; potential for different biological activity due to fewer halogens.

The uniqueness of 5-chloro-2,4,6-trifluoropyrimidine lies in its combination of three electronegative fluorine atoms and one chlorine atom, which significantly enhances its reactivity and potential applications in medicinal chemistry compared to other similar compounds .

XLogP3

2.1

Boiling Point

114.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

697-83-6

Wikipedia

5-Chloro-2,4,6-trifluoropyrimidine

General Manufacturing Information

Pyrimidine, 5-chloro-2,4,6-trifluoro-: INACTIVE

Dates

Modify: 2023-08-16

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